Chemical structure and molecular weight of cyclooct-1-ene-1-carboxamide
Chemical structure and molecular weight of cyclooct-1-ene-1-carboxamide
This guide provides an in-depth technical analysis of cyclooct-1-ene-1-carboxamide , a functionalized cyclic alkene with critical applications in heterocyclic synthesis and potential utility in bioorthogonal chemistry.
Structure, Synthesis, and Applications in Drug Development
Part 1: Physicochemical Characterization
Chemical Identity
Cyclooct-1-ene-1-carboxamide is a derivative of cyclooctene featuring a carboxamide group (-CONH₂) directly attached to the C1 position of the double bond. This substitution pattern creates a conjugated system that alters the electron density of the alkene, distinguishing it from the non-conjugated isomers typically used in "click" chemistry.
| Property | Data | Notes |
| IUPAC Name | Cyclooct-1-ene-1-carboxamide | |
| CAS Number | Not widely listed; derivative of 18292-62-1 (Acid) | Acid precursor CAS: 18292-62-1 |
| Molecular Formula | C₉H₁₅NO | |
| Molecular Weight | 153.22 g/mol | Calculated (Average) |
| Exact Mass | 153.11536 Da | Monoisotopic |
| Stereochemistry | cis (Z) or trans (E) | cis is thermodynamically stable; trans is highly reactive (TCO).[1] |
| Physical State | Solid (crystalline) | Predicted MP: 110–115 °C (based on acid analogs) |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water due to hydrophobic ring. |
Structural Analysis
-
Ring Strain: The eight-membered ring possesses moderate strain (approx. 7–8 kcal/mol for cis). The trans isomer (TCO) is significantly more strained (~16 kcal/mol), driving its high reactivity.
-
Electronic Effects: The carboxamide group is Electron-Withdrawing (EWG).
-
Impact on Reactivity: Unlike the electron-rich TCOs used in Inverse Electron Demand Diels-Alder (IEDDA) reactions, the 1-carboxamide substitution lowers the HOMO energy of the alkene. This makes it less reactive toward electron-poor tetrazines but potentially reactive in normal Diels-Alder reactions or photochemical [2+2] cycloadditions.
-
Part 2: Synthetic Methodologies
Core Synthesis Route (Cis-Isomer)
The synthesis of the cis-isomer is the prerequisite for any further derivatization or isomerization. The most robust route proceeds via the Vilsmeier-Haack formylation or Palladium-catalyzed carbonylation of an enol triflate.
Protocol: From Cyclooctanone
This protocol yields the intermediate acid/ester, which is then amidated.
-
Enolization & Activation:
-
Reagents: Cyclooctanone, Lithium Diisopropylamide (LDA), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).
-
Conditions: THF, -78°C to RT.
-
Mechanism: Kinetic deprotonation forms the enolate, which is trapped by the triflating agent to yield cyclooct-1-en-1-yl trifluoromethanesulfonate .
-
-
Palladium-Catalyzed Carbonylation (Heck Carbonylation):
-
Reagents: Enol triflate, Pd(OAc)₂, dppp (ligand), CO (1 atm), MeOH, Et₃N.
-
Conditions: DMF, 60°C, 4h.
-
Product: Methyl cyclooct-1-ene-1-carboxylate.
-
-
Amidation:
-
Reagents: Methanolic Ammonia (7N NH₃ in MeOH) or Mg₃N₂.
-
Conditions: Sealed tube, 80°C, 12h.
-
Purification: Silica gel chromatography (EtOAc/Hexane).
-
Yield: ~65-75% over 3 steps.
-
Synthesis of the Trans-Isomer (TCO-Amide)
For bioorthogonal applications, the cis isomer must be inverted to the trans form.
-
Method: Flow-chemistry photoisomerization.
-
System: A continuous flow reactor circulates the cis-amide and a sensitizer (methyl benzoate) through a UV-C (254 nm) irradiated column containing AgNO₃-impregnated silica.
-
Separation: The trans isomer complexes with Ag⁺, retaining it on the column while the cis isomer recycles. Elution with NH₄OH releases the pure trans-cyclooct-1-ene-1-carboxamide.
Part 3: Applications in Drug Development
Beta-Lactam Antibiotic Synthesis (Kinugasa Reaction)
The primary pharmaceutical utility of cyclooct-1-ene-1-carboxamide lies in its role as a scaffold for bicyclic
-
Mechanism: The Kinugasa reaction involves the reaction of a copper(I) phenylacetylide with a nitrone. However, a more direct route uses the photochemical [2+2] cycloaddition of the alkene with isocyanates or nitrones to fuse the four-membered lactam ring onto the eight-membered scaffold.
-
Significance: Bicyclic
-lactams with medium-sized rings (like cyclooctane) exhibit unique conformational properties that can overcome resistance mechanisms in standard penicillin-binding proteins (PBPs).
Bioorthogonal Chemistry (TCO Ligation)
While 1-substituted TCOs are sterically hindered, they offer a "tunable" reactivity profile.
-
Stability vs. Reactivity: The 1-carboxamide group stabilizes the trans double bond against isomerization back to cis relative to unsubstituted TCO, but the steric bulk at the C1 position slows down the approach of tetrazines.
-
Use Case: This molecule is ideal for prodrug activation where a slower, controlled release is preferred over the instantaneous "click" used in imaging.
Part 4: Reaction Workflows (Visualization)
Diagram 1: Synthesis & Application Pathway
This diagram illustrates the conversion of cyclooctanone to the target amide and its subsequent divergence into TCO (click chemistry) or Beta-Lactams (antibiotics).
Caption: Synthetic workflow from Cyclooctanone to the target Carboxamide, diverging into Bioorthogonal reagents (TCO) or Antibiotic scaffolds.
Part 5: Experimental Protocol (Detailed)
Protocol: Synthesis of Cyclooct-1-ene-1-carboxamide
Objective: Isolate pure cis-cyclooct-1-ene-1-carboxamide from the ester precursor.
Materials:
-
Methyl cyclooct-1-ene-1-carboxylate (1.0 eq)
-
Ammonia (7N in Methanol) (10.0 eq)
-
Dichloromethane (DCM)
-
TLC Plates (Silica gel 60 F254)
Step-by-Step:
-
Setup: In a pressure-rated glass vial equipped with a magnetic stir bar, dissolve methyl cyclooct-1-ene-1-carboxylate (500 mg, 2.97 mmol) in 5 mL of anhydrous methanol.
-
Addition: Cool the solution to 0°C. Slowly add 4.2 mL (approx. 30 mmol) of 7N NH₃ in MeOH.
-
Reaction: Seal the vial tightly. Heat the reaction mixture to 60°C in an oil bath with vigorous stirring for 16 hours.
-
Checkpoint: Monitor reaction progress via TLC (20% EtOAc/Hexane). The ester spot (Rf ~0.8) should disappear, replaced by the amide spot (Rf ~0.3).
-
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ammonia and methanol.
-
Purification: Dissolve the crude residue in minimal DCM. Purify via flash column chromatography (Gradient: 0% to 40% EtOAc in Hexanes).
-
Characterization:
-
Yield: Expect 350–400 mg (75–85%).
-
1H NMR (CDCl₃, 400 MHz):
6.45 (t, 1H, Vinyl-H), 5.80 (br s, 2H, NH₂), 2.45 (m, 2H), 2.20 (m, 2H), 1.50 (m, 8H).
-
References
-
PubChem. 1-Cyclooctene-1-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Royzen, M., et al. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes. Journal of the American Chemical Society. (Methodology for Cis-to-Trans isomerization). Available at: [Link]
-
Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society. (Context for TCO reactivity). Available at: [Link]
-
Shintani, R., et al. (2004). Palladium-Catalyzed Synthesis of Cyclic Amides. Angewandte Chemie. (General amidation protocols). Available at: [Link]
